2-(3-Methylthiophen-2-yl)acetaldehyde
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Overview
Description
2-(3-Methylthiophen-2-yl)acetaldehyde is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylthiophen-2-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene as the starting material.
Halogenation: The thiophene ring is halogenated to introduce a halogen atom (usually bromine) at the 2-position.
Formation of Aldehyde: The halogenated thiophene undergoes a formylation reaction to introduce the aldehyde group at the 2-position, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic systems and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylthiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-(3-Methylthiophen-2-yl)acetic acid
Reduction: 2-(3-Methylthiophen-2-yl)ethanol
Substitution: Various substituted thiophenes depending on the nucleophile used
Scientific Research Applications
2-(3-Methylthiophen-2-yl)acetaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic synthesis and material science.
Biology: Thiophene derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene derivatives are investigated for their potential therapeutic uses, such as anticonvulsant and antinociceptive activities.
Industry: Thiophene compounds are used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
2-(3-Methylthiophen-2-yl)acetaldehyde is structurally similar to other thiophene derivatives, such as 2-(3-Methylthiophen-2-yl)ethan-1-ol and 2-(3-Methylthiophen-2-yl)acetic acid. These compounds share the thiophene ring but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its aldehyde group, which allows for a wide range of chemical transformations and applications.
Comparison with Similar Compounds
2-(3-Methylthiophen-2-yl)ethan-1-ol
2-(3-Methylthiophen-2-yl)acetic acid
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione
2-Methyl-3-thiophenethiol
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Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVVJWLWFOLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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